![molecular formula C18H23N3O B2913906 N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411279-34-8](/img/structure/B2913906.png)
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MPP is a derivative of pyrazole that has been shown to have anti-inflammatory and analgesic properties. In
Mechanism of Action
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It also modulates the activity of ion channels involved in pain perception. N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide's anti-cancer effects are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide's effects on other physiological systems have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in lab experiments is its relatively low cost and ease of synthesis. However, N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide's low solubility in water can make it difficult to administer in some experimental settings. Additionally, N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide's effects on other physiological systems have not been extensively studied, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide. Further studies are needed to better understand its effects on other physiological systems, as well as its potential use in the treatment of cancer and other disorders. Additionally, the development of more soluble forms of N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide may increase its usefulness in certain experimental settings. Finally, the synthesis of N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide derivatives with improved efficacy and safety profiles may lead to the development of new therapeutics.
Synthesis Methods
The synthesis of N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide involves the reaction of 3-(pyrazol-1-ylmethyl)benzaldehyde with 2-methylpropylamine and propargyl bromide. The reaction is carried out under basic conditions and yields N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide as a white solid.
Scientific Research Applications
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2-methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-18(22)20(12-15(2)3)13-16-7-5-8-17(11-16)14-21-10-6-9-19-21/h4-11,15H,1,12-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCPOZSOKBQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC(=C1)CN2C=CC=N2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide |
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